molecular formula C9H15NO2S B1466471 1-(Thian-4-yl)azetidine-3-carboxylic acid CAS No. 1127402-35-0

1-(Thian-4-yl)azetidine-3-carboxylic acid

Cat. No.: B1466471
CAS No.: 1127402-35-0
M. Wt: 201.29 g/mol
InChI Key: XSFKITNGPHHRCA-UHFFFAOYSA-N
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Description

1-(Thian-4-yl)azetidine-3-carboxylic acid (CAS 1127402-35-0) is a chemical building block of high interest in medicinal chemistry and drug discovery research. It features a carboxylic acid-functionalized azetidine ring, a valuable saturated heterocycle known for its role in improving the physicochemical properties and metabolic stability of drug candidates . This scaffold is bridged by a thian (tetrahydro-2H-thiopyran) group, a saturated sulfur-containing heterocycle, which can significantly influence the molecule's lipophilicity and conformational behavior. With a molecular formula of C9H15NO2S and a molecular weight of 201.29 , this compound serves as a versatile intermediate for the design and synthesis of novel bioactive molecules. Its structure makes it particularly useful for creating potential enzyme inhibitors, such as in the development of reversible monoacylglycerol lipase (MAGL) inhibitors, which are investigated for their therapeutic potential in central nervous system-related diseases . The compound is provided with a purity of ≥95% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(thian-4-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c11-9(12)7-5-10(6-7)8-1-3-13-4-2-8/h7-8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFKITNGPHHRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thietane (Thian) Ring Derivatives

The thian (thietane) ring is a four-membered sulfur-containing heterocycle. Its derivatives, especially substituted thietanes, serve as critical intermediates for further functionalization.

  • General Approach: The synthesis often starts from thietan-3-one or thietan-3-ol derivatives, which can be functionalized by nucleophilic addition or organometallic coupling reactions.
  • Key Method: Use of Grignard reagents or organolithium reagents to add aryl or alkyl groups to thietan-3-one at low temperatures (e.g., −78 °C to 0 °C) followed by workup and purification yields substituted thietan-3-ols. For example, the addition of arylmagnesium chlorides (prepared from aryl iodides and iPrMgCl·LiCl) to thietan-3-one is a typical route.
  • Oxidation: Subsequent oxidation of thietan-3-ols with meta-chloroperoxybenzoic acid (m-CPBA) can yield thietane dioxide derivatives, which are useful for further transformations.
Step Reagents & Conditions Outcome Yield (%)
1 iPrMgCl·LiCl + aryl iodide, THF, 0 °C to 25 °C Formation of aryl-substituted thietan-3-ol 70–80%
2 m-CPBA oxidation, CH2Cl2, 0 °C to 25 °C Thietan-3-ol dioxide ~85%

Synthesis of Azetidine-3-carboxylic Acid Derivatives

Azetidine-3-carboxylic acids are four-membered nitrogen heterocycles with a carboxylic acid substituent at the 3-position.

  • Strain-Release Strategy: A highly efficient method involves the strain-release ring-opening of 1-azabicyclo[1.1.0]butane (ABB), a bicyclic precursor, to generate 3-substituted azetidines. This approach enables gram-scale synthesis with good yields.
  • Key Steps:
    • Preparation of ABB in situ by treatment of 1-amino-2,3-dibromopropane hydrobromide with phenyllithium at −78 °C.
    • Subsequent reaction with electrophiles such as Boc2O or TsCl to yield protected 3-haloazetidines.
    • Conversion of 3-haloazetidines to 3-carboxylic acid derivatives via hydrolysis or nucleophilic substitution.
  • Functionalization: The azetidine nitrogen is often protected with tert-butoxycarbonyl (Boc) groups during synthesis to facilitate selective reactions.
Step Reagents & Conditions Outcome Yield (%)
1 PhLi, −78 °C, 2 h (ABB formation) 1-Azabicyclo[1.1.0]butane (ABB) Quantitative
2 ABB + Boc2O or TsCl, MeCN, rt overnight Protected 3-haloazetidines 80–85%
3 Hydrolysis (NaOH, MeOH/H2O reflux) 3-Carboxylic acid azetidines Quantitative

Coupling of Thian and Azetidine Units to Form 1-(Thian-4-yl)azetidine-3-carboxylic Acid

The key challenge is the formation of the C–N bond between the thian ring and the azetidine nitrogen.

  • Nucleophilic Substitution: The azetidine nitrogen can be alkylated with a thian-4-yl electrophile or its suitable derivative.
  • Electrophilic Activation: Thian derivatives can be converted into carbocation intermediates or halide-substituted intermediates to facilitate nucleophilic attack by the azetidine nitrogen.
  • Protecting Group Strategy: The azetidine nitrogen is typically protected (e.g., Boc) during coupling to control reactivity and avoid side reactions. After coupling, deprotection yields the target compound.
  • Alternative Routes: Use of cross-coupling reactions (e.g., copper-catalyzed coupling of azetidine zinc reagents with thian halides) may also be employed, though specific examples for this compound are limited.
Step Reagents & Conditions Outcome Yield (%)
1 Thian-4-yl halide or carbocation intermediate + Boc-protected azetidine, base, solvent Coupled intermediate 60–75%
2 Acidic deprotection (e.g., TFA) This compound 85–90%

Summary Table of Preparation Methods

Stage Key Reagents/Conditions Product Yield Range (%) Notes
Thian ring functionalization iPrMgCl·LiCl + aryl iodide, THF, low temp Substituted thietan-3-ol 70–80 Organometallic addition to thietanone
Oxidation m-CPBA, CH2Cl2, 0–25 °C Thietan-3-ol dioxide ~85 For further functional group manipulation
Azetidine synthesis PhLi, Boc2O, MeCN, −78 °C to rt Boc-protected 3-haloazetidines 80–85 Strain-release from ABB intermediate
Hydrolysis NaOH, MeOH/H2O reflux Azetidine-3-carboxylic acid Quantitative Conversion of halide to acid
Coupling Thian electrophile + Boc-azetidine, base Coupled intermediate 60–75 Formation of C–N bond
Deprotection Acid (e.g., TFA) Target compound 85–90 Removal of Boc protecting group

Mechanism of Action

The mechanism of action of 1-(Thian-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The azetidine-3-carboxylic acid scaffold is versatile, with substituents at the 1-position significantly influencing biological activity and chemical behavior. Key analogs include:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Benzhydrylazetidine-3-carboxylic acid Diphenylmethyl C₁₇H₁₇NO₂ 267.32 Bulky, lipophilic; used in peptide mimics
1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid Bromo-cyanophenyl C₁₁H₉BrN₂O₂ 281.10 Halogenated scaffold for drug discovery
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid Chloropyrimidinyl C₈H₈ClN₃O₂ 213.62 Heteroaromatic substituent; kinase inhibitors
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid Benzylpiperidinyl C₁₈H₂₄N₂O₂ 300.40 CNS-targeting potential; neuroinflammation
1-((tert-butoxy)carbonyl)azetidine-3-carboxylic acid tert-Butoxycarbonyl (Boc-protected) C₉H₁₅NO₄ 201.22 Intermediate in peptide synthesis

Key Observations :

  • Electronic and Steric Effects: The thian-4-yl group introduces a sulfur atom, which may enhance π-π stacking interactions compared to purely aromatic substituents like benzhydryl.
  • Lipophilicity : The thian substituent is less lipophilic than benzhydryl (logP ~2.56 for benzhydryl vs. estimated ~1.8–2.0 for thian-4-yl), which could improve aqueous solubility while retaining membrane permeability .

Biological Activity

1-(Thian-4-yl)azetidine-3-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and biological evaluations.

Chemical Structure and Properties

This compound features a thian ring fused to an azetidine structure, which contributes to its unique chemical properties. The molecular formula is C6H9NO2S, with a molecular weight of approximately 159.2 g/mol. The presence of the thian ring may influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and cyclization processes involving thioacids and azetidines. The synthetic route typically involves the following steps:

  • Formation of Thian Ring : A thioacid reacts with an appropriate azetidine precursor.
  • Carboxylation : The resulting intermediate undergoes carboxylation to introduce the carboxylic acid functionality.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. An example study demonstrated the compound's ability to induce apoptosis in human lung carcinoma cells (NCI H292). The IC50 values were determined using MTT assays.

Cell LineIC50 (µM)
NCI H292 (Lung)25
HL-60 (Leukemia)30
HT29 (Colon)35

The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress in target cells could lead to cellular damage and apoptosis.
  • Receptor Interaction : Potential binding to specific receptors involved in cell signaling pathways may modulate cellular responses.

Case Studies

A recent study evaluated the efficacy of this compound in vivo using murine models for bacterial infection and tumor growth. Results indicated a significant reduction in tumor size and bacterial load compared to control groups, supporting its potential as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(Thian-4-yl)azetidine-3-carboxylic acid, and how can reaction yields be optimized?

A reductive amination approach is commonly employed. For example, azetidine-3-carboxylic acid can react with a thian-4-yl aldehyde derivative in methanol with acetic acid as a catalyst. Sodium cyanoborohydride (NaBH3CN) is used as a reducing agent, typically at room temperature for 1–8 hours. Post-reaction, purification via silica gel column chromatography (using gradients like hexane/ethyl acetate) is recommended. Yields (~52%) can be improved by optimizing stoichiometry, reaction time, and temperature . Alternative methods include coupling reactions with EDCI/HOBt for amide bond formation, as seen in related azetidine derivatives .

Q. How should researchers characterize this compound, and what analytical techniques are critical for validation?

Key characterization methods include:

  • 1H NMR : To confirm substituent integration and stereochemistry (e.g., δ 8.45–8.38 ppm for aromatic protons in thian-4-yl derivatives) .
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS showing [M+H]+ peaks).
  • HPLC : To assess purity (>95% recommended for pharmacological studies).
  • Log P/Solubility : Use ESOL or SILICOS-IT models to predict partitioning and solubility, though experimental validation is advised due to discrepancies between computational methods (e.g., ESOL: 4050 mg/mL vs. Ali: 52200 mg/mL) .

Q. What physicochemical properties are critical for experimental design, such as formulation or bioavailability studies?

  • Solubility : Highly soluble in aqueous buffers (up to 40 mol/L), making it suitable for in vitro assays .
  • GI Absorption : High gastrointestinal absorption (per computational models) but low BBB permeability, suggesting peripheral targeting .
  • Log P : Consensus log Po/w of -0.86 indicates moderate hydrophilicity, which may require structural modifications (e.g., ester prodrugs) for membrane penetration .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Hazard Statements : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Safety Protocols : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store at -20°C in sealed containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data obtained from different computational models?

Discrepancies between models like ESOL (1.6 log S) and Ali (2.71 log S) arise from differing algorithmic assumptions. Validate experimentally via:

  • Shake-Flask Method : Measure equilibrium solubility in PBS (pH 7.4) or simulated biological fluids.
  • Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to assess crystallinity, which impacts solubility .

Q. What strategies are effective for optimizing biological activity through structure-activity relationship (SAR) studies?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF3) on the thian-4-yl ring to enhance receptor binding, as seen in S1P1 agonists .
  • Stereochemistry Control : Optimize azetidine ring conformation (e.g., 3R configuration) to improve target engagement, as demonstrated in sphingosine-1-phosphate receptor studies .

Q. How can in vivo efficacy be evaluated, and what are key considerations for pharmacokinetic (PK) studies?

  • Lymphocyte Count Reduction : Oral dosing (e.g., 0.3 mg/kg in rodents) followed by blood lymphocyte quantification at 24h post-dose .
  • DTH Response Assays : Measure delayed-type hypersensitivity to antigen challenge for immunomodulatory effects .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation and identify metabolic hotspots .

Q. What methods are used to study polymorphic forms, and how do they impact pharmacological performance?

  • X-ray Diffraction (XRD) : To identify crystalline polymorphs (e.g., hemifumarate or oxalate salts) .
  • Dissolution Testing : Compare bioavailability of polymorphs in simulated gastric fluid.
  • Stability Studies : Monitor hygroscopicity and thermal degradation (DSC/TGA) to select forms with optimal shelf life .

Q. How can computational tools guide ADME/Tox profiling during preclinical development?

  • ADME Prediction : Use SwissADME or ADMETLab to estimate permeability (e.g., Caco-2 cells), CYP inhibition, and plasma protein binding .
  • Toxicity Alerts : Apply PAINS filters to eliminate pan-assay interference compounds and Brenk alerts for reactive functional groups .

Q. What synthetic methodologies enable scalable production while maintaining stereochemical purity?

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., L-proline derivatives) for enantioselective Mannich reactions, as reported in azetidine-3-carboxylic acid synthesis .
  • Flow Chemistry : Continuous flow systems improve reproducibility and yield in multi-step syntheses (e.g., Boc protection/deprotection sequences) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Thian-4-yl)azetidine-3-carboxylic acid
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1-(Thian-4-yl)azetidine-3-carboxylic acid

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